molecular formula C9H9NO3 B1435489 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde CAS No. 1803588-33-1

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Cat. No.: B1435489
CAS No.: 1803588-33-1
M. Wt: 179.17 g/mol
InChI Key: IUSGGEGOYWZKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyano-4-methylcoumarin with hydrazine hydrate, followed by cyclization in the presence of acetic acid . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylic acid.

    Reduction: 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its fused ring system also imparts specific electronic properties that can be exploited in material science .

Properties

IUPAC Name

2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-4-6-3-7-5-13-2-1-8(7)10-9(6)12/h3-4H,1-2,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGGEGOYWZKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 3
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 4
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 5
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.